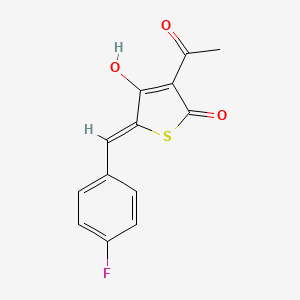

3-Acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone

Description

Properties

CAS No. |

5518-90-1 |

|---|---|

Molecular Formula |

C13H9FO3S |

Molecular Weight |

264.27 g/mol |

IUPAC Name |

(5Z)-3-acetyl-5-[(4-fluorophenyl)methylidene]-4-hydroxythiophen-2-one |

InChI |

InChI=1S/C13H9FO3S/c1-7(15)11-12(16)10(18-13(11)17)6-8-2-4-9(14)5-3-8/h2-6,16H,1H3/b10-6- |

InChI Key |

OIRMDVGYMAEKRO-POHAHGRESA-N |

Isomeric SMILES |

CC(=O)C1=C(/C(=C/C2=CC=C(C=C2)F)/SC1=O)O |

Canonical SMILES |

CC(=O)C1=C(C(=CC2=CC=C(C=C2)F)SC1=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone typically involves the condensation of 4-fluorobenzaldehyde with 3-acetyl-4-hydroxy-2(5H)-thiophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of 3-acetyl-5-(4-fluorobenzylidene)-2(5H)-thiophenone.

Reduction: Formation of 3-(1-hydroxyethyl)-5-(4-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 3-acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone exhibits significant anticancer properties. Studies conducted under the National Cancer Institute protocols have shown that the compound possesses antimitotic activity against various human tumor cell lines.

Key Findings:

- In Vitro Efficacy : The compound's mean growth inhibition (GI) values were reported at approximately 15.72 µM, indicating effective suppression of cancer cell proliferation .

- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects may involve the disruption of microtubule dynamics, similar to other known chemotherapeutic agents .

Immunosuppressive Properties

In addition to its anticancer potential, this compound has been identified as a novel immunosuppressive agent. It has shown promise in inhibiting immune responses, which could be beneficial in conditions requiring immune modulation.

Case Study:

A study highlighted its immunosuppressive activity, suggesting that it could be utilized for therapeutic purposes in autoimmune diseases and organ transplantation . The compound demonstrated significant inhibition of T-cell activation in vitro, indicating its potential role in transplant rejection prevention.

Antimicrobial Activity

Further investigations into the antimicrobial properties of this compound have revealed promising results against various bacterial strains.

Results:

- Antibacterial Testing : Compounds derived from this thiophenone exhibited considerable antibacterial activity against Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus and Escherichia coli .

- Mechanism : The presence of the hydroxyl group in the structure is believed to enhance its antibacterial efficacy by increasing membrane permeability and disrupting bacterial cell integrity.

Summary of Applications

| Application Area | Key Findings |

|---|---|

| Anticancer | Significant growth inhibition in human tumor cells; GI50 ~ 15.72 µM |

| Immunosuppressive | Inhibits T-cell activation; potential use in autoimmune diseases |

| Antimicrobial | Effective against S. aureus and E. coli; mechanism linked to membrane disruption |

Mechanism of Action

The mechanism of action of 3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thiophenone Family

- 5-[(2,4-Dichlorophenyl)methylene]-4-hydroxy-3-butyryl-2(5H)-thiophenone (CAS 10296-62-5) Core Structure: Thiophenone with butyryl (C₃H₇CO-) instead of acetyl (CH₃CO-) at position 3. Substituents: 2,4-Dichlorophenyl (electron-withdrawing) vs. p-fluorophenyl in the target compound. Impact: Chlorine substituents may enhance lipophilicity and alter bioactivity compared to fluorine. Butyryl’s longer chain could reduce solubility in polar solvents.

Thiazolone and Thiazolidinone Derivatives

- (5Z)-2-[(4-Chlorophenyl)amino]-5-(2-fluorobenzylidene)-1,3-thiazol-4(5H)-one Core Structure: Thiazolone ring (contains nitrogen and sulfur) vs. thiophenone (sulfur-only heterocycle). Substituents: 2-Fluorobenzylidene (meta-substitution) vs. p-fluorobenzylidene (para-substitution) in the target compound. Activity: Thiazolones are known for antimicrobial properties; the fluorine position may influence binding affinity in biological targets.

- 5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones Core Structure: Thiazolidinone with hydrazone and hydroxyphenyl groups. Functional Groups: Hydrazone moieties enhance metal-chelating capacity, unlike the acetyl group in the target compound.

Benzophenone Derivatives

- 5-(2-Triphenylamine)-2-hydroxybenzophenone (BPOH-TPA) Core Structure: Benzophenone (two benzene rings) vs. thiophenone. Yield: 29% for BPOH-TPA, indicating challenges in scaling similar reactions.

Pesticide-Related Thiophenes

- 5-(4-Chlorophenyl)-2,3-diphenylthiophene

- Application : Used as a pesticide (triarathene).

- Structural Contrast : Lacks hydroxyl and acetyl groups, highlighting the importance of these substituents in modulating bioactivity.

Data Table: Key Structural and Functional Comparisons

*Calculated based on substituents; exact values may vary.

Research Findings and Implications

- Synthesis Challenges: Suzuki coupling (used in benzophenones ) and Knoevenagel condensation (for thiophenones ) are viable routes, but yields may be moderate (~29–70%) depending on substituent steric effects.

- Substituent Effects: Electron-withdrawing groups (e.g., p-F vs. Hydroxyl vs. Hydrazone: The hydroxyl group in the target compound may facilitate hydrogen bonding, critical for biological interactions, whereas hydrazones in thiazolidinones enable metal coordination .

- Bioactivity Potential: Thiophenones with halogenated benzylidene groups (e.g., fluorine, chlorine) show promise in pesticide or antimicrobial applications, as seen in structurally related compounds .

Biological Activity

3-Acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone, also known as I.C.I. 47776, is a thiophenone derivative with notable biological activities. Its molecular formula is and it has been studied for its cytotoxic properties, particularly in the context of cancer research.

- CAS Number : 5518-90-1

- Molecular Weight : 264.27 g/mol

- Density : 1.517 g/cm³

- Boiling Point : 460ºC at 760 mmHg

- LogP : 2.841

Research indicates that I.C.I. 47776 exhibits its biological activity primarily through the inhibition of protein and nucleic acid synthesis. This compound acts as a mitochondrial poison, leading to decreased ATP levels in various cell types, particularly in lymph-node cells and Landschütz ascites-tumor cells . The inhibition of protein synthesis is not fully reversible by glucose supplementation, suggesting a complex interaction with cellular metabolism .

Biological Activity Overview

1. Cytotoxicity in Cancer Cells

In a study assessing the cytotoxic effects of I.C.I. 47776, it was found that the compound significantly inhibited cell proliferation in various cancer cell lines. The mechanism involved mitochondrial dysfunction leading to apoptotic pathways being activated.

2. Immunosuppressive Effects

Another study highlighted the immunosuppressive properties of I.C.I. 47776, showing that it could inhibit lymphocyte activation and proliferation, which may have implications for its use in autoimmune diseases and transplantation settings.

3. pH and Serum Concentration Dependency

The efficacy of I.C.I. 47776 was found to decrease with increasing pH levels and higher serum concentrations, indicating that its biological activity is influenced by the microenvironment within tissues .

In Vitro Studies

In vitro experiments demonstrated that I.C.I. 47776 effectively inhibited protein synthesis by acting on mitochondrial functions rather than directly on ribosomal processes . The compound's activity was also shown to be concentration-dependent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the thiophenone structure can enhance or diminish biological activity. The presence of fluorine substituents appears to increase lipophilicity and potentially improve membrane permeability, which may contribute to its cytotoxic effects.

Q & A

Q. What are the optimized synthetic routes for 3-Acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone, and how can purity be ensured?

The compound is typically synthesized via condensation reactions. For example, benzylidene derivatives are formed by refluxing a thiophenone precursor (e.g., 4-hydroxy-2(5H)-thiophenone) with p-fluorobenzaldehyde in acetic acid containing sodium acetate as a catalyst . Purification involves recrystallization from dimethylformamide (DMF)-acetic acid mixtures. Purity (>95%) is validated via HPLC or NMR, with careful monitoring of reaction conditions (e.g., reaction time, stoichiometry) to minimize side products like unreacted aldehydes or dimerization byproducts .

Q. Which spectroscopic and computational methods are critical for structural characterization?

- UV-Vis Spectroscopy : Identifies electronic transitions in the 3.76–10.69 eV range, crucial for detecting conjugated systems like the p-fluorobenzylidene moiety .

- Theoretical Calculations : EOM-CCSD (Equation-of-Motion Coupled Cluster Singles and Doubles) predicts vertical excitation energies and oscillator strengths, aligning with experimental VUV photoabsorption cross-sections .

- Mass Spectrometry : Confirms molecular weight (e.g., via HRMS) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic transitions and Rydberg states influence the photochemical stability of this compound?

High-resolution VUV synchrotron studies reveal valence-to-Rydberg transitions at 5.5–7.0 eV, attributed to the C=O and C=C stretching modes in the thiophenone core . These transitions correlate with photolysis rates in the Earth’s atmosphere, where UV absorption above 3.76 eV leads to rapid degradation (lifetimes <1 day at altitudes >50 km). Computational models (EOM-CCSD) and experimental cross-sections (±5% accuracy) are combined to predict atmospheric behavior .

Q. What methodologies resolve discrepancies between computational and experimental ionization energies?

Discrepancies arise from approximations in basis sets or solvent effects. For example, EOMIP-CCSD calculations for vertical ionization energies (Table SI3) show deviations <0.5 eV from experimental values when using aug-cc-pV(T+d)Z basis sets. Hybrid methods (e.g., P3+ calculations) improve agreement by incorporating dynamic electron correlations .

Q. How do nonadiabatic dynamics simulations elucidate photoinduced reactions?

Combined quantum trajectory mean-field/molecular mechanical (QTMF/MM) simulations track the ring-opening mechanism of 2(5H)-thiophenone derivatives post-photoexcitation. Key findings include:

Q. What mechanistic insights explain its biological activity in graft-versus-host models?

The compound’s fluorobenzylidene group enhances lipophilicity, facilitating membrane penetration. In rat models, it attenuates graft-host reactions by inhibiting pro-inflammatory pathways (e.g., NF-κB). Mechanistic studies suggest thiol group interactions (e.g., with maleimide-sensitive enzymes) are critical, as activity is lost when thiosulphate quenches reactive sites .

Data Contradiction Analysis

Q. Why do photolysis lifetimes vary between computational models and experimental observations?

Assumptions of unity quantum yield in models (due to lacking experimental data) may overestimate degradation rates. Discrepancies also arise from neglecting secondary reactions (e.g., ·OH radical interactions) in atmospheric simulations . Cross-validation with kinetic studies (e.g., pulse radiolysis for ·OH rate constants) is recommended.

Methodological Recommendations

- Synthesis : Optimize condensation reactions using microwave-assisted synthesis to reduce side products .

- Characterization : Pair VUV spectroscopy with time-dependent DFT (TD-DFT) for robust electronic state assignments .

- Dynamics : Use QTMF/MM for nonadiabatic pathways and isotope labeling to track reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.